molecular formula C8H12BrF3O2 B15170506 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane CAS No. 647831-25-2

2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane

Cat. No.: B15170506
CAS No.: 647831-25-2
M. Wt: 277.08 g/mol
InChI Key: DVSNGHCZODWKJC-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. The presence of bromobutyl and trifluoromethyl groups in the compound makes it unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with bromobutane and trifluoromethylating agents. The reaction conditions may include:

    Solvent: Common solvents used in such reactions include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions may yield a hydroxylated product, while oxidation may produce a carbonyl-containing compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological systems and interactions due to its unique chemical properties.

    Medicine: The compound could be explored for its potential therapeutic effects or as a precursor in drug synthesis.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane involves its interaction with molecular targets and pathways in chemical reactions. The bromobutyl group can act as a leaving group in substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobutyl)-2-(trifluoromethyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Bromobutyl)-2-(methyl)-1,3-dioxolane: Similar structure but with a methyl group instead of trifluoromethyl.

    2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxane: Similar structure but with a six-membered ring instead of a five-membered ring.

Uniqueness

2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both bromobutyl and trifluoromethyl groups, which can impart distinct chemical properties and reactivity. The combination of these groups in a dioxolane ring makes it a valuable compound for various applications.

Properties

CAS No.

647831-25-2

Molecular Formula

C8H12BrF3O2

Molecular Weight

277.08 g/mol

IUPAC Name

2-(4-bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane

InChI

InChI=1S/C8H12BrF3O2/c9-4-2-1-3-7(8(10,11)12)13-5-6-14-7/h1-6H2

InChI Key

DVSNGHCZODWKJC-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCCBr)C(F)(F)F

Origin of Product

United States

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